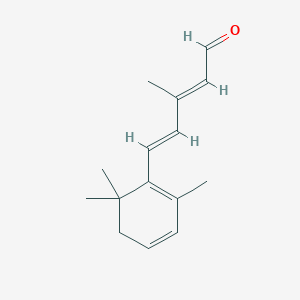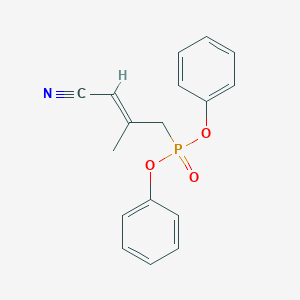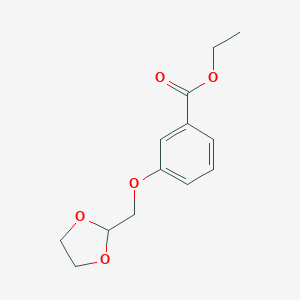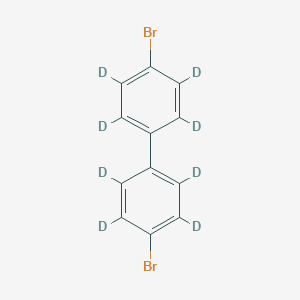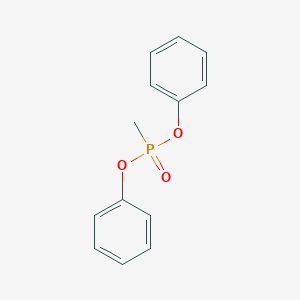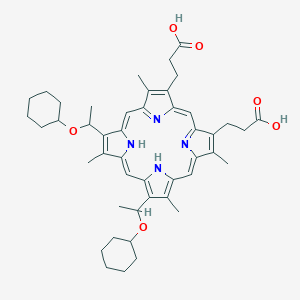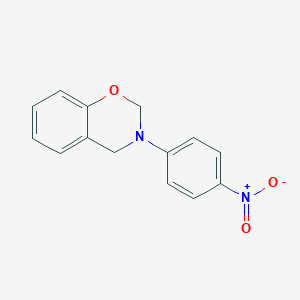
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, commonly known as NBD-BO, is a fluorescent probe that has been widely used in biochemical and physiological research. This compound is a member of the benzoxazine family, which has a variety of applications in the fields of polymer chemistry, materials science, and pharmaceuticals. NBD-BO is particularly useful in the study of protein-protein interactions and membrane dynamics due to its unique fluorescence properties.
Mecanismo De Acción
The mechanism of action of NBD-BO is based on its unique fluorescence properties. This compound has a high fluorescence quantum yield and is highly sensitive to changes in its environment. When NBD-BO is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is dependent on the local environment of the molecule. Changes in the local environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence intensity of NBD-BO.
Efectos Bioquímicos Y Fisiológicos
NBD-BO has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBD-BO is its high sensitivity to changes in its environment. This makes it a valuable tool for studying protein-protein interactions and membrane dynamics. NBD-BO is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of NBD-BO is its relatively short fluorescence lifetime, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of NBD-BO in scientific research. One area of interest is the development of new biosensors based on NBD-BO. These biosensors could be used for the detection of specific molecules or in medical diagnostics. Another area of interest is the use of NBD-BO in the study of protein folding and misfolding. Finally, there is potential for the development of new fluorescent probes based on the benzoxazine family, which could have a variety of applications in materials science and nanotechnology.
Conclusion:
In conclusion, NBD-BO is a valuable tool for scientific research due to its unique fluorescence properties. This compound has been widely used in the study of protein-protein interactions and membrane dynamics, and has potential for use in the development of biosensors and other applications. While there are some limitations to the use of NBD-BO, its advantages make it a valuable addition to the toolkit of researchers in a variety of fields.
Métodos De Síntesis
The synthesis of NBD-BO involves the condensation of 4-nitrophenol and 3,4-dihydro-2H-1,3-benzoxazine in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of NBD-BO is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
NBD-BO has been extensively used as a fluorescent probe in various scientific research applications. One of the most common uses of NBD-BO is in the study of protein-protein interactions. This compound can be conjugated to proteins and used to monitor changes in fluorescence intensity upon binding to other proteins. NBD-BO has also been used to study the dynamics of cell membranes, lipid bilayers, and vesicles. In addition, NBD-BO has been used as a pH-sensitive probe and in the development of biosensors.
Propiedades
Número CAS |
117483-13-3 |
|---|---|
Nombre del producto |
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)13-7-5-12(6-8-13)15-9-11-3-1-2-4-14(11)19-10-15/h1-8H,9-10H2 |
Clave InChI |
MZWHCNREOZUGME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
3-(4-NITROPHENYL)-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



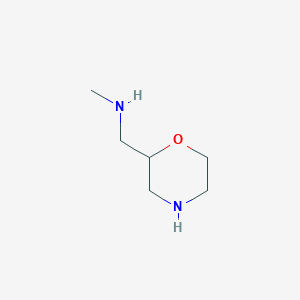
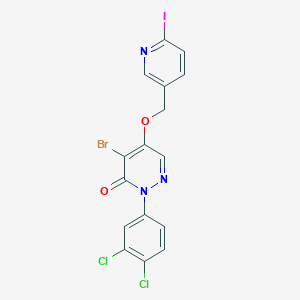
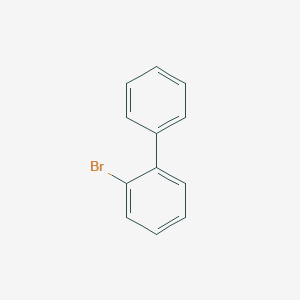
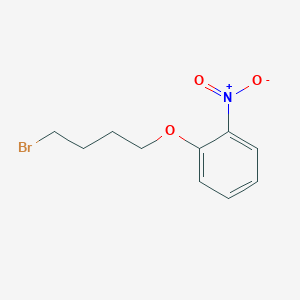
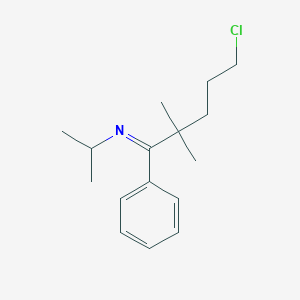
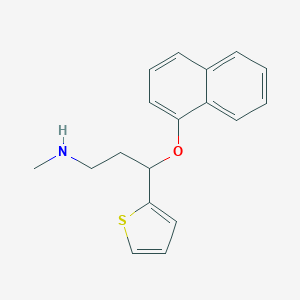
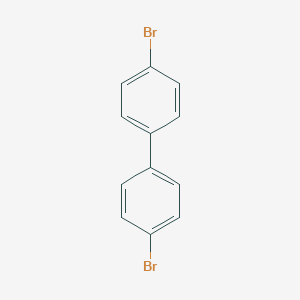
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
